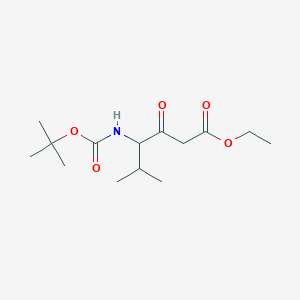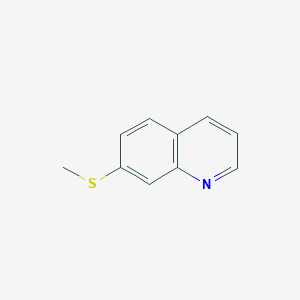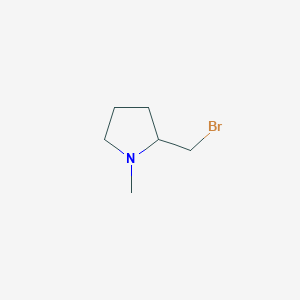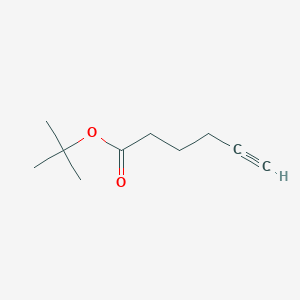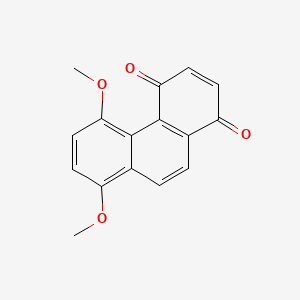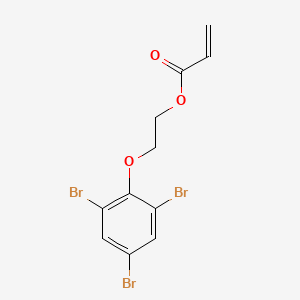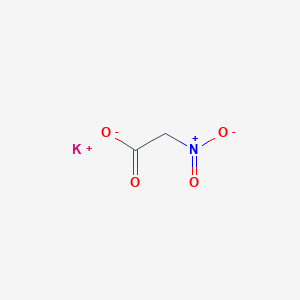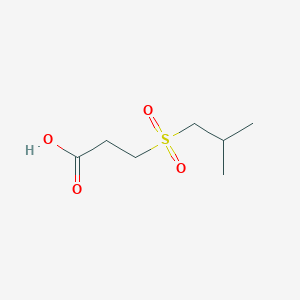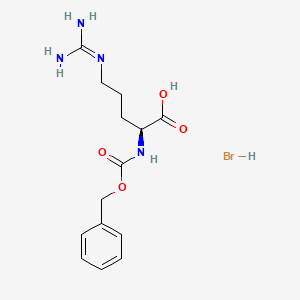
Z-Arg-OH.HBr
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Arg-OH.HBr can be synthesized through the protection of the amino group of L-arginine with a carbobenzyloxy (Cbz) group, followed by the formation of the hydrobromide salt. The general steps include:
Protection of the amino group: L-arginine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base to form N-Cbz-L-arginine.
Formation of the hydrobromide salt: The protected arginine is then treated with hydrobromic acid (HBr) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale protection of L-arginine using benzyl chloroformate.
- Conversion to the hydrobromide salt using hydrobromic acid under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Z-Arg-OH.HBr undergoes various chemical reactions, including:
Substitution reactions: The hydrobromide group can be substituted with other nucleophiles.
Hydrolysis: The Cbz protecting group can be removed under acidic or basic conditions to yield free L-arginine.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled temperatures.
Major Products
Substitution reactions: Yield various substituted arginine derivatives.
Hydrolysis: Produces free L-arginine and benzyl alcohol.
Scientific Research Applications
Z-Arg-OH.HBr is widely used in scientific research, including:
Peptide synthesis: As a protected arginine derivative, it is used in the synthesis of peptides and proteins.
Biochemical research: Used to study enzyme-substrate interactions and protein folding.
Medical research: Investigated for its potential therapeutic applications in treating diseases related to arginine metabolism
Mechanism of Action
The mechanism of action of Z-Arg-OH.HBr involves its role as a protected arginine derivative. The carbobenzyloxy group protects the amino group of arginine, allowing selective reactions at other functional groups. Upon deprotection, the free arginine can participate in various biochemical pathways, including nitric oxide synthesis and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-L-lysine: Another protected amino acid used in peptide synthesis.
N-Cbz-L-ornithine: Similar to Z-Arg-OH.HBr but with a different side chain.
Uniqueness
This compound is unique due to its specific protection of the guanidino group of arginine, which is crucial for its role in peptide synthesis and biochemical research. Its stability and reactivity make it a valuable compound in various scientific applications .
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4.BrH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPJZYZTTBHEDE-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B3152305.png)
![N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride](/img/structure/B3152315.png)
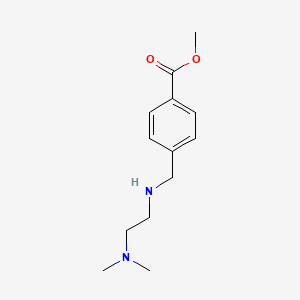
![Methyl 4-[(cyclopentylamino)methyl]benzoate](/img/structure/B3152323.png)
